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molecular formula C10H13ClN2O2 B8344884 3-Amino-4-(2-chloroethylamino)-benzoic acid methyl ester

3-Amino-4-(2-chloroethylamino)-benzoic acid methyl ester

Cat. No. B8344884
M. Wt: 228.67 g/mol
InChI Key: MIAZJBIKGQZNFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08053431B2

Procedure details

To a solution of 4-(2-chloroethylamino)-3-nitro-benzoic acid methyl ester (12.7 g, 0.0492 mol) in methanol (500 mL) was added 10% Pd/C (1.3 g) under a N2 atmosphere. The reaction mixture was hydrogenated in a Parr apparatus at 3 kg pressure for 2 h. The catalyst was filtered over celite and the filtrate was concentrated affording 11.0 g (98%) of 3-amino-4-(2-chloroethylamino)-benzoic acid methyl ester as a solid.
Quantity
12.7 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
1.3 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:17])[C:4]1[CH:9]=[CH:8][C:7]([NH:10][CH2:11][CH2:12][Cl:13])=[C:6]([N+:14]([O-])=O)[CH:5]=1>CO.[Pd]>[CH3:1][O:2][C:3](=[O:17])[C:4]1[CH:9]=[CH:8][C:7]([NH:10][CH2:11][CH2:12][Cl:13])=[C:6]([NH2:14])[CH:5]=1

Inputs

Step One
Name
Quantity
12.7 g
Type
reactant
Smiles
COC(C1=CC(=C(C=C1)NCCCl)[N+](=O)[O-])=O
Name
Quantity
500 mL
Type
solvent
Smiles
CO
Name
Quantity
1.3 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered over celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC(C1=CC(=C(C=C1)NCCCl)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 11 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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